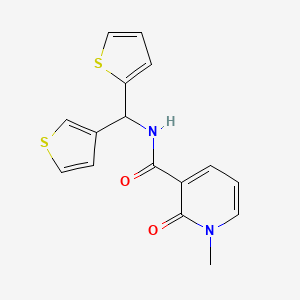
1-methyl-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-methyl-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, antioxidant, and antiviral activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H12N2O2S2, with a molecular weight of approximately 296.37 g/mol. The structure features a dihydropyridine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, a study evaluating various thiophene-bearing derivatives reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's structural features contribute to its ability to inhibit bacterial growth effectively.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound's biological profile. A related study on thiophene derivatives highlighted that certain compounds demonstrated superior antioxidant capabilities, with IC50 values lower than that of ascorbic acid, indicating their potential as effective antioxidants .
| Compound | IC50 (µg/mL) | Comparison Standard |
|---|---|---|
| 10 | 28.23 | Ascorbic Acid (50 µg/mL) |
Antiviral Activity
The antiviral potential of thiophene derivatives has also been investigated. A study on modified thiophene compounds showed promising results against viral entry mechanisms, particularly in inhibiting the interaction between viral proteins and host cell receptors . Such findings suggest that the compound may play a role in antiviral therapies.
Case Studies
- Study on Antimicrobial Efficacy : A series of thiophene derivatives were synthesized and tested for antimicrobial activity using disk diffusion methods against Candida albicans, Staphylococcus aureus, and Escherichia coli. The results indicated that specific derivatives exhibited substantial antimicrobial effects, supporting the hypothesis that structural modifications enhance biological activity .
- Antioxidant Evaluation : In vitro assays conducted on various thiophene-based compounds revealed that certain modifications significantly increased antioxidant activity, suggesting that the incorporation of different substituents can optimize the efficacy of these compounds .
- Mechanism of Action in Antiviral Activity : Research focusing on the mechanism of action of thiophene derivatives indicated their ability to inhibit viral entry by blocking essential interactions between viral glycoproteins and host cell receptors . This finding highlights the therapeutic potential of these compounds in developing antiviral agents.
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-18-7-2-4-12(16(18)20)15(19)17-14(11-6-9-21-10-11)13-5-3-8-22-13/h2-10,14H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDBJIBJYDMTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














